2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C22H17ClN4O2S3 is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of C22H17ClN4O2S3 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the reaction of a chlorinated aromatic compound with a thiol-containing reagent under controlled conditions. The reaction may require the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Additionally, the reaction temperature and solvent choice play crucial roles in optimizing the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of C22H17ClN4O2S3 may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality. Purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from impurities.
Types of Reactions:
Oxidation: C22H17ClN4O2S3 can undergo oxidation reactions, where it reacts with oxidizing agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, the chlorine atom in C22H17ClN4O2S3 can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: C22H17ClN4O2S3 is used as a building block in organic synthesis, enabling the creation of more complex molecules
Biology: In biological research, C22H17ClN4O2S3 is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine: The compound’s potential medicinal properties are of significant interest. Researchers investigate its ability to interact with specific biological targets, such as enzymes or receptors, to develop new treatments for various diseases.
Industry: In industrial applications, C22H17ClN4O2S3 is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties contribute to the development of high-performance products with specific functionalities.
Wirkmechanismus
The mechanism of action of C22H17ClN4O2S3 involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit the activity of a particular enzyme, leading to the accumulation of a substrate or the depletion of a product, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
C22H17ClN4O2S2: A similar compound with one less sulfur atom, which may exhibit different chemical and biological properties.
C22H17ClN4O2S4: A compound with an additional sulfur atom, potentially leading to variations in reactivity and applications.
C22H17BrN4O2S3: A brominated analog that may have distinct reactivity and biological activity compared to the chlorinated compound.
Uniqueness: C22H17ClN4O2S3 is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H17ClN4O2S3 |
---|---|
Molekulargewicht |
501.0 g/mol |
IUPAC-Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H17ClN4O2S3/c23-18-8-4-2-6-15(18)12-30-21-26-27-22(32-21)31-13-20(29)25-24-11-17-16-7-3-1-5-14(16)9-10-19(17)28/h1-11,28H,12-13H2,(H,25,29)/b24-11- |
InChI-Schlüssel |
FIAXUYTXEAHHJB-MYKKPKGFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4Cl)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.